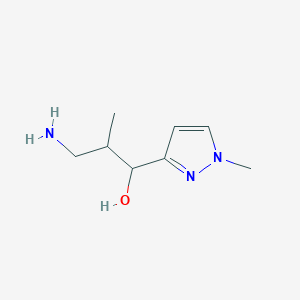![molecular formula C10H15ClO4 B13186766 Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186766.png)
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4 and a molecular weight of 234.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with chloroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then subjected to cyclization to form the spirocyclic structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with multiple biological pathways .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: This compound has a similar spirocyclic structure but with a propyl group instead of an ethyl group.
Methyl 2-chloro-5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: This compound has an additional methyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15ClO4 |
|---|---|
Poids moléculaire |
234.67 g/mol |
Nom IUPAC |
methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-3-7-6-9(4-5-14-7)10(11,15-9)8(12)13-2/h7H,3-6H2,1-2H3 |
Clé InChI |
MMCTZAXZNSHDDM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2(CCO1)C(O2)(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


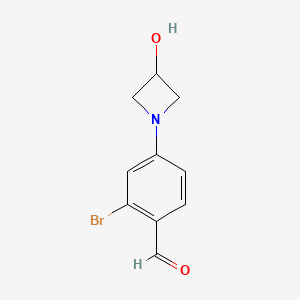


amine](/img/structure/B13186708.png)
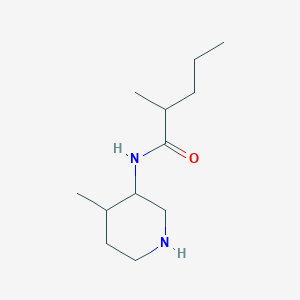
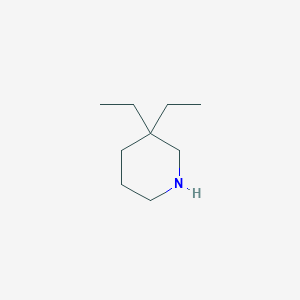
![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
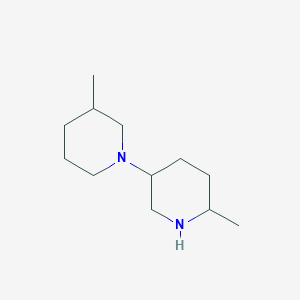
![(3S,4S)-3-[(1-Ethyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13186736.png)
![2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13186744.png)
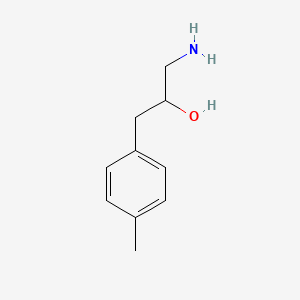
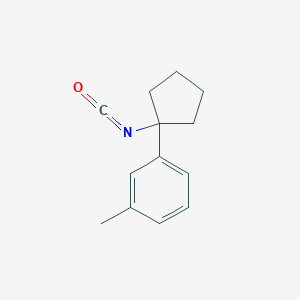
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13186759.png)
